16beta-Hydroxy-17beta-estradiol-2,4-D2
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Overview
Description
16beta-Hydroxy-17beta-estradiol-2,4-D2 is a deuterium-labeled derivative of 16beta-Hydroxy-17beta-estradiol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique properties that allow for precise tracking and quantification in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16beta-Hydroxy-17beta-estradiol-2,4-D2 typically involves the deuteration of 16beta-Hydroxy-17beta-estradiol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
16beta-Hydroxy-17beta-estradiol-2,4-D2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives .
Scientific Research Applications
16beta-Hydroxy-17beta-estradiol-2,4-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Research: Used as a tracer in various biological studies to track the movement and interaction of molecules.
Medical Research: Investigated for its potential therapeutic effects and as a tool in drug development
Mechanism of Action
The mechanism of action of 16beta-Hydroxy-17beta-estradiol-2,4-D2 involves its interaction with estrogen receptors in the body. As a deuterium-labeled compound, it allows for precise tracking and quantification in biological systems. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
16alpha-Hydroxy-17beta-estradiol-2,4-D2: Another deuterium-labeled derivative with similar properties.
16beta-Hydroxy-17beta-estradiol: The non-deuterated form of the compound.
16-Epiestriol: A structurally related compound with different biological activity
Uniqueness
16beta-Hydroxy-17beta-estradiol-2,4-D2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in biological systems. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate quantification is essential .
Properties
Molecular Formula |
C18H24O3 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16-,17-,18?/m0/s1/i3D,8D |
InChI Key |
PROQIPRRNZUXQM-KSJUVHLSSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CCC3C2CCC4(C3C[C@@H]([C@@H]4O)O)C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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